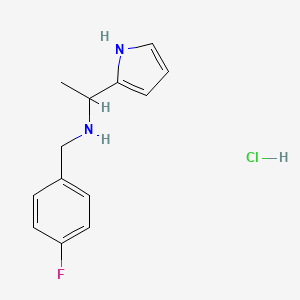

N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride, commonly referred to as 4-FBE, is a molecule that has gained a great deal of interest in the scientific community due to its potential applications in a variety of fields. It is a synthetic compound composed of four fluorine atoms, one benzyl group, one pyrrole ring, and one ethanamine group, all of which are connected by a single carbon-carbon bond. 4-FBE has been studied for its potential applications in drug delivery, drug synthesis, and as a therapeutic agent. In

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Several studies have focused on the synthesis, characterization, and reactivity of N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride derivatives. For instance, research on the synthesis of condensed hetero- or carbocycles, such as pyrroloindoles, involved the palladium-catalyzed cyclization of N-(2-halobenzyl)pyrroles, demonstrating the compound's utility in creating complex molecular architectures (Hwang, Cho, & Chang, 2008). Another study explored the reactivity of halo(pyridinium)carbenes, including those derived from N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine, highlighting their electrophilic nature and potential for forming ylides with various solvents (Moya-Barrios, Fregeau, & Cozens, 2009).

Photophysical and Electrochemical Properties

The study of the photophysical and electrochemical properties of derivatives of N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine has led to insights into their potential applications in materials science. For example, the analysis of N-annulated perylene diimide dimers with benzyl and fluorinated benzyl side chains revealed their suitability as non-fullerene acceptors in organic solar cells, achieving power conversion efficiencies upwards of 5.8% (Nazari et al., 2018).

Biological Applications

On the biological front, the compound and its derivatives have been investigated for their interactions with DNA and potential antimicrobial activities. The phosphorus-nitrogen compounds study, which included (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives, evaluated their DNA interactions and antimicrobial activities, providing a basis for further exploration in therapeutic applications (Elmas et al., 2018).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2.ClH/c1-10(13-3-2-8-15-13)16-9-11-4-6-12(14)7-5-11;/h2-8,10,15-16H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRBHBYWCNFTSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CN1)NCC2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958630.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2958631.png)

![1,3-Benzothiazol-6-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2958639.png)

![(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2958640.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2958645.png)

![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide](/img/structure/B2958649.png)